2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 4-(TERT-BUTYL)BENZOATE
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Overview
Description
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 4-(TERT-BUTYL)BENZOATE is a complex organic compound that belongs to the family of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications.
Preparation Methods
The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 4-(TERT-BUTYL)BENZOATE typically involves multiple steps. One common synthetic route includes the reaction of 1,2-benzisothiazol-3-one with methylamine to form the intermediate compound. This intermediate is then reacted with 4-tert-butylbenzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 4-(TERT-BUTYL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzisothiazole ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 4-(TERT-BUTYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 4-(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(METHYL)AMINO]ETHYL 4-(TERT-BUTYL)BENZOATE include:
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C21H24N2O4S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H24N2O4S/c1-21(2,3)16-11-9-15(10-12-16)20(24)27-14-13-23(4)19-17-7-5-6-8-18(17)28(25,26)22-19/h5-12H,13-14H2,1-4H3 |
InChI Key |
FCBQSFSLBGNUIH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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